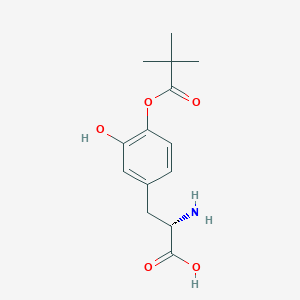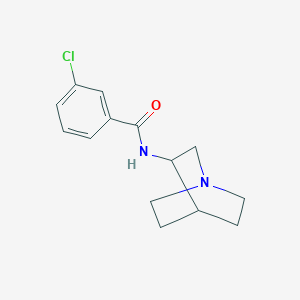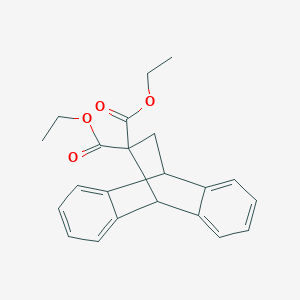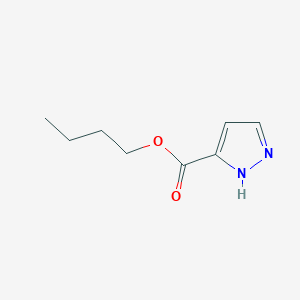
1H-Pyrazole-3-carboxylic acid, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, butyl ester is a chemical compound that belongs to the pyrazole family. It is a colorless liquid with a molecular formula of C9H12N2O2. This compound has gained significant attention in the scientific community due to its various applications in research and development.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, butyl ester is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, leading to its potential therapeutic effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrazole-3-carboxylic acid, butyl ester has been studied for its biochemical and physiological effects. It has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that it can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose and lipid metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Pyrazole-3-carboxylic acid, butyl ester in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a useful tool in drug discovery and development. Additionally, its potential therapeutic properties make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1H-Pyrazole-3-carboxylic acid, butyl ester. One direction is the development of new compounds based on this molecule for the treatment of various diseases. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammation, cancer, and diabetes. Additionally, further studies are needed to understand its mechanism of action and potential toxicity, which may help to optimize its use in lab experiments. Finally, the synthesis of new derivatives and analogs of this compound may lead to the discovery of novel bioactive molecules with improved properties.
Métodos De Síntesis
The synthesis of 1H-Pyrazole-3-carboxylic acid, butyl ester can be achieved through various methods. One of the commonly used methods involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a catalyst such as sodium acetate. The resulting product is then treated with butyl bromide to obtain 1H-Pyrazole-3-carboxylic acid, butyl ester. Another method involves the reaction of 3-amino-1H-pyrazole with butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified to obtain 1H-Pyrazole-3-carboxylic acid, butyl ester.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, butyl ester has various applications in scientific research. It is used as a building block in the synthesis of various compounds such as pyrazole-based ligands, inhibitors, and bioactive molecules. It is also used in the development of pharmaceuticals and agrochemicals. Additionally, this compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propiedades
Número CAS |
122609-00-1 |
|---|---|
Nombre del producto |
1H-Pyrazole-3-carboxylic acid, butyl ester |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
butyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-6-12-8(11)7-4-5-9-10-7/h4-5H,2-3,6H2,1H3,(H,9,10) |
Clave InChI |
QFFIYHQSONBHJM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=NN1 |
SMILES canónico |
CCCCOC(=O)C1=CC=NN1 |
Otros números CAS |
122609-00-1 |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,butylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
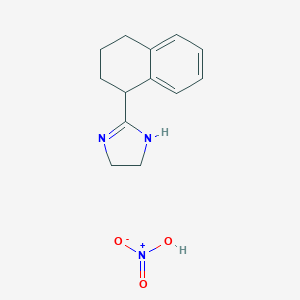
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
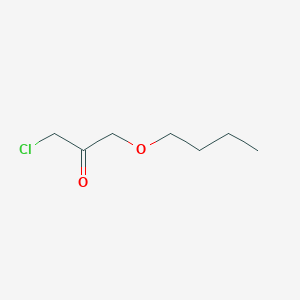
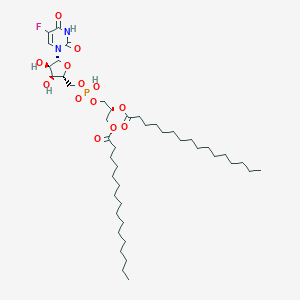
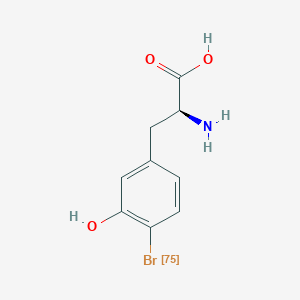
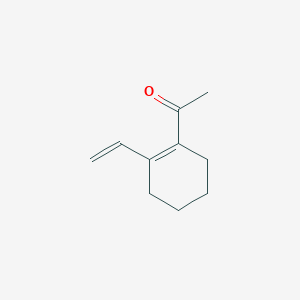
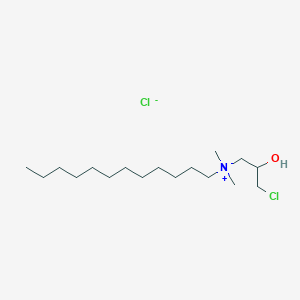
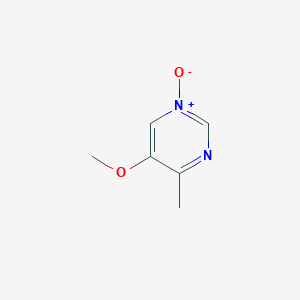
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
